2-Chloro-4-ethynylaniline 2-Chloro-4-ethynylaniline
Brand Name: Vulcanchem
CAS No.: 950601-93-1
VCID: VC4799239
InChI: InChI=1S/C8H6ClN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2
SMILES: C#CC1=CC(=C(C=C1)N)Cl
Molecular Formula: C8H6ClN
Molecular Weight: 151.59

2-Chloro-4-ethynylaniline

CAS No.: 950601-93-1

Cat. No.: VC4799239

Molecular Formula: C8H6ClN

Molecular Weight: 151.59

* For research use only. Not for human or veterinary use.

2-Chloro-4-ethynylaniline - 950601-93-1

Specification

CAS No. 950601-93-1
Molecular Formula C8H6ClN
Molecular Weight 151.59
IUPAC Name 2-chloro-4-ethynylaniline
Standard InChI InChI=1S/C8H6ClN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2
Standard InChI Key KGJRKZUOVFCSRJ-UHFFFAOYSA-N
SMILES C#CC1=CC(=C(C=C1)N)Cl

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-4-ethynylaniline (C8_8H5_5ClN) belongs to the class of substituted anilines, characterized by an amino group (-NH2_2) at position 1, a chlorine atom at position 2, and a terminal ethynyl group (-C≡CH) at position 4. Its molecular structure confers unique reactivity, enabling participation in click chemistry, polymerization, and coordination chemistry .

Key Structural Features:

  • Aromatic Core: A benzene ring provides structural rigidity and electronic conjugation.

  • Substituents:

    • Chlorine (Cl): Enhances electrophilic substitution resistance and influences electronic properties.

    • Ethynyl (-C≡CH): A terminal alkyne enabling Huisgen cycloaddition and metal-catalyzed coupling reactions .

    • Amino (-NH2_2): Acts as a directing group in electrophilic substitutions and a site for functionalization.

Synthetic Methodologies

While no direct synthesis of 2-chloro-4-ethynylaniline is documented, analogous pathways for related compounds suggest viable routes:

Vilsmeier-Haack Reaction for Chloro-Ethynyl Systems

The patent WO1999050207A1 describes the synthesis of 2-chloro-1-cyclohexyl-4-ethynylbenzene using a Vilsmeier complex (e.g., dimethylformamide with POCl3_3) to form chloroacrolein intermediates . Adapting this method:

  • Chloroacrolein Formation: React 4-ethynylaniline with a Vilsmeier reagent to introduce chlorine at position 2.

  • Fragmentation: Treat the intermediate with a base (e.g., Li diisopropylamide) to eliminate substituents and yield the target compound .

Desilylation of Trimethylsilyl-Protected Alkynes

A method for 2-chloro-4-ethynylpyridine involves desilylation of a trimethylsilyl-protected alkyne using tetrabutylammonium fluoride (TBAF):

  • Protection: Introduce a trimethylsilyl (TMS) group to the ethynyl moiety of 2-chloro-4-iodoaniline.

  • Coupling: Perform a Sonogashira coupling with TMS-acetylene.

  • Deprotection: Remove the TMS group with TBAF to yield 2-chloro-4-ethynylaniline .

Table 1. Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Chloroacrolein formationVilsmeier complex (DMF/POCl3_3), 0–20°CN/A
DesilylationTBAF in THF, 0°C91%

Physicochemical Properties

Data from analogous compounds provide insights into the expected properties of 2-chloro-4-ethynylaniline:

Thermal and Spectral Properties

  • Melting Point: 98–102°C (dec.) for 4-ethynylaniline . Chlorination typically increases melting points due to enhanced intermolecular forces.

  • Boiling Point: ~99–101°C at 13 Torr ; chlorine substitution may elevate boiling points relative to unsubstituted analogs.

  • Density: 1.05±0.1 g/cm3^3 (predicted) .

Solubility and LogP

  • LogP: Estimated at 2.01 (consensus) for 2-chloro-4-ethynylpyridine , suggesting moderate hydrophobicity.

  • Solubility: ~0.45 mg/mL in aqueous solutions , with better solubility in polar aprotic solvents (e.g., THF, DMF).

Table 2. Predicted Physicochemical Data

PropertyValueSource CompoundSource
Melting Point98–102°C (dec.)4-ethynylaniline
Boiling Point99–101°C (13 Torr)4-ethynylaniline
LogP2.01Pyridine analog
Solubility in Water0.45 mg/mLPyridine analog

Reactivity and Applications

Click Chemistry and Polymerization

The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked polymers or dendrimers . Transition metals (e.g., Pd, Ru) catalyze the polymerization of 4-ethynylaniline derivatives into conductive polyanilines , suggesting potential for 2-chloro-4-ethynylaniline in electronic materials.

Coordination Chemistry

Ethynylanilines serve as ligands for metal-organic frameworks (MOFs). For example, HC2_2-NDI ligands (derived from 4-ethynylaniline ) coordinate to lanthanides, forming luminescent materials. The chlorine substituent in 2-chloro-4-ethynylaniline could modulate ligand rigidity and metal-binding selectivity.

Pharmaceutical Intermediates

Chloro-ethynyl aromatics are precursors in drug synthesis. The pyridine analog 2-chloro-4-ethynylpyridine is used in antiviral and antibiotic research, highlighting potential biomedical applications for the aniline derivative.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator